L-DOPA-2,5,6-d3
L-DOPA-2,5,6-d3
L-DOPA-d3 is intended for use as an internal standard for the quantification of L-DOPA by GC- or LC-MS. L-DOPA is a metabolic precursor of dopamine that is capable of crossing the blood-brain barrier. It is produced from L-tyrosine by tyrosine hydroxylase and metabolized by catechol-O-methyl transferase (COMT). In the brain L-DOPA is converted to dopamine. Formulations containing L-DOPA have been used to increase dopamine concentrations in the brain as a treatment for Parkinson’s disease and stroke recovery.
Natural isomer of the immediate precursor of dopamine; product of tyrsine hydroxylase.
Natural isomer of the immediate precursor of dopamine; product of tyrsine hydroxylase.
Brand Name:
Vulcanchem
CAS No.:
53587-29-4
VCID:
VC20774875
InChI:
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
SMILES:
C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Molecular Formula:
C9H11NO4
Molecular Weight:
200.21 g/mol
L-DOPA-2,5,6-d3
CAS No.: 53587-29-4
Cat. No.: VC20774875
Molecular Formula: C9H11NO4
Molecular Weight: 200.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-DOPA-d3 is intended for use as an internal standard for the quantification of L-DOPA by GC- or LC-MS. L-DOPA is a metabolic precursor of dopamine that is capable of crossing the blood-brain barrier. It is produced from L-tyrosine by tyrosine hydroxylase and metabolized by catechol-O-methyl transferase (COMT). In the brain L-DOPA is converted to dopamine. Formulations containing L-DOPA have been used to increase dopamine concentrations in the brain as a treatment for Parkinson’s disease and stroke recovery. Natural isomer of the immediate precursor of dopamine; product of tyrsine hydroxylase. |
|---|---|
| CAS No. | 53587-29-4 |
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 200.21 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D |
| Standard InChI Key | WTDRDQBEARUVNC-UOCCHMHCSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H] |
| SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
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